molecular formula C8H6Cl2O2S B8672056 C8H6Cl2O2S

C8H6Cl2O2S

Cat. No.: B8672056
M. Wt: 237.10 g/mol
InChI Key: AUJUFTDORPTZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C8H6Cl2O2S is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to an ethene chain, which is further substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C8H6Cl2O2S typically involves the reaction of 2-chlorobenzene with ethenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

C8H6Cl2O2S undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Addition Reactions: The ethene moiety can participate in addition reactions with electrophiles or nucleophiles, resulting in the formation of various addition products.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct.

    Addition Reactions: Reagents such as halogens, hydrogen halides, or organometallic compounds are used under controlled conditions to achieve the desired addition products.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under specific conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, and various addition products depending on the specific reagents and conditions used.

Scientific Research Applications

C8H6Cl2O2S has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C8H6Cl2O2S involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzene sulfonyl chloride: Similar in structure but lacks the ethene moiety.

    2-(2-Chloro-phenyl)-ethanesulfonyl chloride: Similar but with an ethane chain instead of an ethene chain.

    2-(2-Bromo-phenyl)-ethenesulfonyl chloride: Similar but with a bromine substituent instead of chlorine.

Uniqueness

C8H6Cl2O2S is unique due to the presence of both the ethene moiety and the sulfonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H6Cl2O2S

Molecular Weight

237.10 g/mol

IUPAC Name

2-(2-chlorophenyl)ethenesulfonyl chloride

InChI

InChI=1S/C8H6Cl2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H

InChI Key

AUJUFTDORPTZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Cl

Origin of Product

United States

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